4-(Benzylthio)benzamidine
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Overview
Description
4-(Benzylthio)benzamidine is an organic compound with the molecular formula C14H14N2S It contains a benzamidine group attached to a benzylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylthio)benzamidine typically involves the reaction of benzylthiol with benzamidine. One common method includes the use of a base such as sodium hydride to deprotonate the benzylthiol, followed by nucleophilic substitution with benzamidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzylthio)benzamidine can undergo various chemical reactions, including:
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamidines depending on the electrophile used.
Scientific Research Applications
4-(Benzylthio)benzamidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzylthio)benzamidine primarily involves its interaction with proteases. The benzamidine group acts as a reversible competitive inhibitor of serine proteases by mimicking the natural substrate of these enzymes . This interaction prevents the protease from binding to its actual substrate, thereby inhibiting its activity. The sulfur atom in the benzylthio group may also contribute to binding affinity and specificity .
Comparison with Similar Compounds
Benzamidine: A simpler analogue that lacks the benzylthio group and is commonly used as a protease inhibitor.
4-(Methylthio)benzamidine: Similar to 4-(Benzylthio)benzamidine but with a methyl group instead of a benzyl group, which may affect its reactivity and binding properties.
4-(Ethylthio)benzamidine: Another analogue with an ethyl group, offering different steric and electronic properties compared to the benzylthio derivative.
Uniqueness: this compound is unique due to the presence of the benzylthio group, which can enhance its binding affinity to certain enzymes and potentially offer better specificity compared to simpler analogues . This makes it a valuable compound for research into enzyme inhibition and therapeutic applications.
Properties
Molecular Formula |
C14H14N2S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
4-benzylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16) |
InChI Key |
VMJWSMMGIUIMDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
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